BOC-3,3'-IMINODIPROPYLAMINE
Description
Contextualization of Boc-Protected Amine Derivatives in Contemporary Chemical Synthesis
The use of protecting groups is a fundamental concept in organic chemistry, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.net Its popularity also stems from the ease of its introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net
Boc-protected amine derivatives are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, peptides, and other biologically active compounds. nbinno.comgoogle.com The protection of an amine as a Boc-carbamate temporarily attenuates its nucleophilicity and basicity, preventing unwanted side reactions. This strategy is crucial in the construction of polyfunctional molecules where precise control over reactivity is paramount. The development of methods for the selective protection and deprotection of amines has been a significant area of research, leading to a vast library of Boc-protected building blocks available to synthetic chemists. researchgate.net
Structural Significance of the 3,3'-Iminodipropylamine Moiety in Chemical Design
The 3,3'-iminodipropylamine, also known as norspermidine, backbone of the title compound is a key structural element that dictates its utility. google.com This linear polyamine contains two primary amines and one secondary amine, providing multiple sites for potential modification. The specific arrangement of the nitrogen atoms and the length of the propylene (B89431) linkers are crucial for its ability to interact with biological targets and to form well-defined metal complexes.
The 3,3'-iminodipropylamine scaffold is a common feature in a variety of molecules designed for specific applications. For instance, it has been incorporated into ligands for the development of photomagnetic coordination polymers and used to functionalize nanoparticles. google.com Its flexible nature and the presence of multiple hydrogen bond donors and acceptors make it an attractive component in the design of supramolecular assemblies and host-guest systems. In the context of BOC-3,3'-iminodipropylamine, the presence of a single unprotected primary amine allows for its directional incorporation into larger, more complex architectures, while the secondary amine can also participate in further reactions.
Historical Development and Early Applications of Analogous Polyamine Systems
The study of polyamines dates back to 1678, when Antoni van Leeuwenhoek first observed crystals of what would later be identified as spermine (B22157) phosphate (B84403) in human semen. nbinno.comontosight.ainih.gov However, it took nearly 250 years for the chemical structure of spermine to be fully elucidated. nbinno.comnih.gov In the ensuing decades, other naturally occurring polyamines such as spermidine, putrescine, and cadaverine (B124047) were isolated from various biological sources. nbinno.comchemimpex.com
Early research into polyamines focused on their biological roles, revealing their crucial involvement in cell growth, proliferation, and differentiation. chemimpex.com It was discovered that these small, positively charged molecules interact with negatively charged macromolecules like DNA and RNA, modulating their structure and function. ambeed.com The recognition of their importance in biological processes spurred interest in the synthesis of polyamine analogues for therapeutic purposes, particularly in cancer research. chemimpex.com The development of synthetic methodologies for preparing polyamines and their derivatives has since become a significant area of chemical research, leading to a deeper understanding of their structure-activity relationships and expanding their applications beyond the biological realm into materials science and catalysis. ambeed.comsyr.edu
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 82409-04-9 | echemi.comnih.gov |
| Molecular Formula | C₁₁H₂₅N₃O₂ | echemi.comcymitquimica.com |
| Molecular Weight | 231.34 g/mol | cymitquimica.com |
| IUPAC Name | tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate | nih.gov |
Commonly Used Protecting Groups for Amines
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
InChI Key |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis Methodologies of Boc 3,3 Iminodipropylamine
Established Synthetic Routes to BOC-3,3'-IMINODIPROPYLAMINE
The creation of this compound, also known by its IUPAC name tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate, relies on established organic chemistry principles. americanchemicalsuppliers.com These methods often involve the strategic protection of one of the amine groups, followed by the construction of the dipropylamine (B117675) backbone.
Strategic Application of tert-Butyloxycarbonyl (Boc) Protection in Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in undesired side reactions while other chemical transformations are carried out on the molecule. chemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction is versatile and can be performed under various conditions, often achieving high yields. fishersci.co.uk
The stability of the Boc group is a key feature; it is generally stable to most nucleophiles and basic conditions, which allows for a broad range of subsequent chemical reactions. organic-chemistry.org However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgchemistrysteps.com This acid-lability is due to the formation of the stable tert-butyl cation upon cleavage. chemistrysteps.com
In the context of synthesizing this compound, the selective mono-protection of a symmetrical diamine like 3,3'-diaminodipropylamine is a critical step. By carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-Boc protected product over the di-protected species.
Common Conditions for Boc Protection of Amines fishersci.co.uk
| Reagent | Base | Solvent(s) | Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521), DMAP, Sodium bicarbonate | Water, THF, Acetonitrile | Room Temperature to 40°C |
Alkylation and Coupling Reactions in the Construction of Iminodipropylamine Scaffolds
The formation of the iminodipropylamine backbone can be achieved through various alkylation and coupling reactions. One common strategy involves the N-alkylation of a primary amine with a suitable alkyl halide. For instance, a mono-Boc protected aminopropane derivative can be reacted with a 3-halopropylamine derivative.
Reductive amination is another powerful technique for forming C-N bonds. organic-chemistry.org This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. While not directly applicable to the synthesis of the symmetrical 3,3'-iminodipropylamine from simple precursors, variations of this reaction are central to creating more complex, substituted amine structures. nih.gov
Recent advancements in catalysis have provided more efficient methods for amine alkylation. For example, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds, though they are more commonly applied to the synthesis of arylamines. organic-chemistry.org For the synthesis of aliphatic amines like this compound, borrowing hydrogen catalysis offers a greener alternative to traditional alkylation methods, where an alcohol is used as the alkylating agent with the only byproduct being water. organic-chemistry.org
Advanced and Stereoselective Synthesis Approaches
Modern synthetic chemistry continually seeks to develop more efficient, selective, and sustainable methods. This is particularly true for the synthesis of complex molecules where chirality and purity are of utmost importance.
Asymmetric Synthesis of Chiral this compound Derivatives and Optical Isomers
While this compound itself is achiral, the principles of asymmetric synthesis are crucial for preparing its chiral derivatives, which may have important applications in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
This can be achieved through several strategies:
Use of a chiral pool: Starting from a readily available enantiomerically pure natural product, such as an amino acid or sugar. For example, (S)-serine has been used as a chiral starting material for the enantiospecific synthesis of other chiral amino acids. researchgate.net
Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral catalysts: A small amount of a chiral catalyst (organocatalyst or metal complex) is used to control the stereochemistry of the reaction. This is often the most efficient method.
For instance, the asymmetric reduction of a prochiral ketone can lead to a chiral alcohol. Carbonyl reductases (KREDs) are enzymes that can catalyze the asymmetric reduction of ketones to alcohols with high enantioselectivity. mdpi.commdpi.com Similarly, Mannich-type reactions can be used to synthesize chiral β-amino acid derivatives with high diastereomeric excess. nih.gov
Methodological Enhancements for Optimized Reaction Conditions and Purity Control
Optimizing reaction conditions is key to maximizing yield, minimizing byproducts, and ensuring the high purity of the final product. This involves a systematic study of various reaction parameters.
Key Parameters for Optimization
| Parameter | Considerations |
| Solvent | Polarity, solubility of reactants, boiling point, and potential for participation in the reaction. |
| Catalyst | Type of catalyst (e.g., acid, base, metal complex, enzyme), catalyst loading, and turnover number. |
| Temperature | Affects reaction rate and selectivity. Lower temperatures can sometimes improve selectivity. |
| Reaction Time | Monitored by techniques like TLC or HPLC to determine the point of maximum product formation. |
| Purification | Techniques such as chromatography (e.g., column chromatography, HPLC) and crystallization are used to isolate the product in high purity. |
For the Boc protection step, for example, using a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base can be an effective method. fishersci.co.uk For the deprotection, while strong acids are common, milder conditions using reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) can be employed when other acid-sensitive functional groups are present. wikipedia.orgfishersci.co.uk
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Key green chemistry considerations include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are often highly atom-economical.
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. organic-chemistry.org For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as a recyclable solvent and catalyst for mono-N-Boc protection of amines. organic-chemistry.org
Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. This reduces waste and often allows for milder reaction conditions. For example, phosphine-free cobalt(II) complexes have been developed as air-stable catalysts for the synthesis of imines from alcohols and amines, avoiding the use of phosphorus-containing ligands and inert atmospheres. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Using starting materials derived from renewable resources.
Chemical Reactivity and Derivatization of Boc 3,3 Iminodipropylamine
Selective Deprotection Strategies of the Boc Group
The tert-butyloxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgorganic-chemistry.org This allows for the selective deprotection of the BOC-protected amine in BOC-3,3'-iminodipropylamine, enabling further functionalization of the newly exposed primary amine.
Acid-Mediated Deprotection of Boc-Protected Amines.researchgate.net
The removal of the BOC group is typically accomplished through treatment with a strong acid. wikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene (B52900) gas and carbon dioxide, driving the reaction to completion. commonorganicchemistry.com
Commonly employed acidic reagents for BOC deprotection include:
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a standard method for cleaving the BOC group. wikipedia.orgmasterorganicchemistry.com
Hydrochloric Acid (HCl): HCl in an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) is also a very effective deprotection agent. wikipedia.org
Lewis Acids: Certain Lewis acids, such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃), can catalyze the selective cleavage of the BOC group, sometimes under milder conditions than strong Brønsted acids. wikipedia.orgresearchgate.net
Other Acidic Systems: A variety of other acidic conditions have been reported, including phosphoric acid, sulfuric acid, and deep eutectic solvents containing a Brønsted acid component. researchgate.netmdpi.com
The choice of acid and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions. For instance, in the presence of other acid-sensitive functional groups, milder acids or catalytic amounts of a Lewis acid might be preferred. researchgate.net The tert-butyl cation generated during deprotection can sometimes alkylate nucleophilic sites on the substrate; therefore, scavengers like anisole (B1667542) or thioanisole (B89551) are occasionally added to the reaction mixture to trap this reactive intermediate. wikipedia.orgacsgcipr.org
Table 1: Common Reagents for Acid-Mediated BOC Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Highly effective, but TFA is corrosive. wikipedia.orgmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate, Room Temperature | Common and cost-effective method. wikipedia.org |
| Iron(III) Chloride (FeCl₃) | Acetonitrile or DCM | Catalytic amounts can be sufficient. researchgate.net |
| Aluminum Chloride (AlCl₃) | Various Solvents | Can offer selectivity in the presence of other protecting groups. wikipedia.org |
| Phosphoric Acid | Water or organic solvents | An environmentally benign option. organic-chemistry.org |
Orthogonal Protecting Group Strategies in Multi-Amine Systems
In molecules containing multiple amine groups, such as the parent compound 3,3'-iminodipropylamine, orthogonal protecting group strategies are essential for selective functionalization. organic-chemistry.org This strategy involves using protecting groups that can be removed under different, non-interfering conditions. masterorganicchemistry.com
Since the BOC group is acid-labile, it can be paired with a base-labile protecting group, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, or a group removable by hydrogenolysis, like the Carboxybenzyl (Cbz) group. organic-chemistry.orgnih.gov This allows for the selective deprotection of one amine while the others remain protected.
For example, if one of the primary amines of 3,3'-iminodipropylamine were protected with an Fmoc group and the other with a BOC group, the Fmoc group could be removed with a base (e.g., piperidine) to allow for functionalization at that site. Subsequently, the BOC group could be removed with an acid to expose the second primary amine for a different modification. This orthogonal approach provides precise control over the synthesis of complex, unsymmetrically substituted diamines. researchgate.net
Table 2: Examples of Orthogonal Protecting Group Pairs with BOC
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal to Boc) | Deprotection Condition |
| BOC | Acidic (e.g., TFA, HCl) wikipedia.org | Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) organic-chemistry.org |
| BOC | Acidic (e.g., TFA, HCl) wikipedia.org | Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) nih.gov |
| BOC | Acidic (e.g., TFA, HCl) wikipedia.org | Alloc (Allyloxycarbonyl) | Pd(0) catalyzed cleavage nih.gov |
Functionalization Reactions of Exposed Amine Moieties
Once the BOC group is removed from this compound, the resulting free primary amine, or the secondary amine, can undergo a variety of functionalization reactions.
Reductive Amination Protocols and Expansion of Substrate Scope.researchgate.net
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key reaction for functionalizing the deprotected 3,3'-iminodipropylamine core. masterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. syr.eduopenstax.org
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.org This methodology allows for the introduction of a wide range of alkyl and aryl groups onto the nitrogen atom.
A one-pot procedure for the deprotection of a BOC-protected amine followed by reductive amination has been developed, which streamlines the synthesis of N-alkylated products. syr.edu For instance, after acid-mediated deprotection of this compound, the resulting diamine can be directly subjected to reductive amination with an aldehyde or ketone to introduce a substituent on the primary amine. A specific example involves the reaction of N¹-BOC-3,3'-iminodipropylamine with 2-methoxybenzaldehyde (B41997) in the presence of sodium borohydride (B1222165) to yield the corresponding N-benzylated product. amazonaws.com
Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation
The exposed primary and secondary amines of deprotected this compound are nucleophilic and readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the acid byproduct) is a standard method for forming amides. ias.ac.in This reaction can be used to introduce a wide variety of acyl groups, thereby modifying the properties of the parent molecule. The use of acetyl chloride in a brine solution has been reported as an environmentally friendly method for the acetylation of primary amines. ias.ac.in
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, such as an arylsulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. chemrevlett.com The resulting sulfonamides are often stable and can be important pharmacophores in medicinal chemistry. The synthesis of diaryl sulfones can be achieved through Suzuki-type sulfonylation of aryl boron compounds with various sulfonylating agents. chemrevlett.com More sustainable methods for sulfonylation are also being developed, such as using deep eutectic solvents as the reaction medium. rsc.org
Imine Formation and Subsequent Transformations.researchgate.net
The primary amine of deprotected this compound can react with aldehydes and ketones to form an imine (also known as a Schiff base). openstax.org This reaction is typically reversible and catalyzed by acid. openstax.org The formation of the imine can be driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. researchgate.net
Several modern reagents have been developed to facilitate imine formation under mild conditions, such as tris(2,2,2-trifluoroethyl)borate, which acts as a condensation agent. organic-chemistry.org
Imines are versatile intermediates that can undergo a range of subsequent transformations:
Reduction: As discussed in the reductive amination section, the C=N double bond of the imine can be reduced to form a secondary amine.
Nucleophilic Addition: The electrophilic carbon of the imine can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), to form new carbon-carbon bonds.
Cycloaddition Reactions: Imines can participate in cycloaddition reactions to form heterocyclic ring systems.
The formation of dynamic covalent libraries of imines, where the constituents are in equilibrium, can be influenced by external stimuli, allowing for the selective formation of a desired product. nih.gov
Applications in Advanced Organic Synthesis
Building Block in Complex Bioactive Molecule Construction
The strategic placement of reactive and protected amine functionalities within BOC-3,3'-iminodipropylamine makes it an ideal starting material for the synthesis of intricate bioactive molecules. Its bifunctional nature allows it to act as a linker or scaffold, introducing specific spacing and functionality into the target compound.
Synthesis of Enzyme Inhibitors and Related Bioactive Compounds
This compound has been successfully employed in the synthesis of potent enzyme inhibitors. A notable example is its use in the creation of propidium-based polyamine ligands designed to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. amazonaws.com In this synthesis, the primary amine of this compound can be selectively reacted, for instance, through reductive amination with an aldehyde, while the Boc-protected amine remains shielded. amazonaws.com Subsequent deprotection of the Boc group unmasks the primary amine, allowing for further chemical elaboration to complete the synthesis of the inhibitor. amazonaws.com This strategic use of protection and deprotection is crucial for building complex molecular architectures.
The general class of Boc-protected amines and amino acids is fundamental to the synthesis of a wide array of enzyme inhibitors. nih.govmdpi.com The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under many reaction conditions and its facile removal under acidic conditions, which provides a reliable method for sequential synthetic steps. nih.gov
Role in Pharmaceutical Intermediate Synthesis for Diverse Therapeutic Areas
The utility of this compound extends to the synthesis of various pharmaceutical intermediates. While specific examples for this exact compound are not extensively documented in publicly available literature, the broader class of Boc-protected diamines and related structures are critical in drug discovery and development. manusaktteva.com For instance, related compounds like (R)-3-Boc-aminopiperidine are vital intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used to treat type 2 diabetes, as well as in the development of neuroprotective and antimicrobial agents. nbinno.com The presence of a protected amine allows for the controlled and sequential introduction of different molecular fragments, a key strategy in the construction of complex drug molecules. nbinno.com The bifunctional nature of this compound, with its combination of a protected primary amine and free secondary and primary amines, makes it a valuable intermediate for creating novel scaffolds for a range of therapeutic targets. americanchemicalsuppliers.com
Contributions to Peptide Synthesis Methodologies
Peptide synthesis is a cornerstone of biomedical research and drug development. The controlled assembly of amino acids into a specific sequence requires robust and reliable chemical methods, and this compound can play a role in specialized applications within this field.
Utilization in Boc Solid-Phase Peptide Synthesis
Boc solid-phase peptide synthesis (SPPS) is a well-established method for the chemical synthesis of peptides. nih.govmdpi.comiris-biotech.de This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The N-terminus of each incoming amino acid is protected with a Boc group, which is then removed with a mild acid to allow for the next coupling reaction. nih.gov
While not a standard amino acid, the structure of this compound allows for its potential incorporation into peptide chains or its use as a linker to attach other molecules to a peptide. After coupling of the primary amine to the C-terminus of a peptide or an amino acid on the solid support, the Boc-protected amine can be deprotected at a later stage to allow for the attachment of another peptide chain, a drug molecule, or a labeling agent. This would create branched peptides or peptide conjugates with unique properties and functions. The diamine structure provides a flexible spacer arm, which can be advantageous in certain applications. A practical strategy for total stepwise solid-phase synthesis of peptide-oligonucleotide conjugates utilizes Boc/tBu protecting groups for the side chains of certain amino acids. rsc.org
Strategies for Bioconjugation and Probe Development
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. This compound is a suitable candidate for use as a linker in such applications.
Employment in Attaching Biomolecules for Enhanced Research and Diagnostic Tools
The differential reactivity of the amine groups in this compound makes it a useful bifunctional linker for bioconjugation. lumiprobe.com For example, the free primary amine can be reacted with an activated carboxyl group on a biomolecule, such as a protein or an antibody. Following this conjugation step, the Boc protecting group can be removed to expose the other primary amine, which can then be coupled to a second molecule, such as a fluorescent dye, a radioactive isotope, or a drug molecule. This allows for the creation of well-defined bioconjugates where the linker provides spatial separation between the two conjugated partners, which can be important for maintaining the biological activity of the biomolecule. The use of linkers with varying lengths, such as those based on polyethylene (B3416737) glycol (PEG), is a common strategy in bioconjugation to optimize the properties of the final conjugate. lumiprobe.com
Precursor for Heterocyclic Compound Synthesis
While BOC-protected amines are integral to the synthesis of a vast array of nitrogen-containing heterocycles, the specific utility of a precursor is dictated by its inherent structural framework. The synthesis of fused heterocyclic systems, such as imidazopyridines, generally requires precursors that already contain the core pyridine (B92270) ring, which can then be annulated to form the final bicyclic structure.
Formation of Imidazo[4,5-c]pyridines and Analogous Ring Systems
The synthesis of the imidazo[4,5-c]pyridine ring system, a privileged scaffold in medicinal chemistry, typically proceeds from a substituted pyridine derivative. A common and well-established method involves the cyclization of a 3,4-diaminopyridine (B372788) precursor. In this approach, the 1,2-diamine functionality on the pyridine ring reacts with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde, to construct the fused imidazole (B134444) ring.
A thorough review of synthetic methodologies reveals no direct evidence for the use of this compound as a precursor for the imidazo[4,5-c]pyridine core. The aliphatic nature of this compound, lacking the requisite pyridine ring, precludes its direct participation in the established cyclization strategies for forming this particular heterocyclic system.
While this specific polyamine is not documented as a direct precursor, it is plausible that it could be utilized to construct a side chain that is subsequently attached to a pre-formed pyridine ring. Following the attachment, the dipropylamine (B117675) moiety could potentially undergo a series of transformations, including cyclization, to form a different heterocyclic ring appended to the pyridine. However, such a multi-step sequence leading to an imidazo[4,5-c]pyridine analogue is not a reported application of this compound.
The primary application of this compound and similar protected polyamines is in the synthesis of linear, branched, or macrocyclic structures where the defined spacing of the nitrogen atoms is crucial for the target molecule's function. For instance, such building blocks are instrumental in the synthesis of polyamine conjugates, macrocyclic ligands for metal coordination, and as linkers in drug discovery.
Role in Polymer Chemistry Research
Polyamine Monomers in Advanced Polymer Architectures
Polyamines are fundamental components in creating polymers with tailored properties. The ability to introduce primary and secondary amine groups into a polymer chain imparts functionalities such as pH-responsiveness, hydrophilicity, and sites for further chemical modification. The BOC-protected form offers a strategic advantage by allowing one amine group to be selectively shielded while another remains available for reaction.
Chitosan (B1678972), a natural polysaccharide, is widely explored for biomedical applications like drug delivery and tissue engineering due to its biocompatibility and biodegradability. nih.gov However, its application is often limited by its poor solubility in neutral or physiological pH conditions. nih.govmdpi.com Chemical modification is a key strategy to overcome this limitation and to create stable hydrogel networks. nih.gov
The unprotected form, 3,3'-iminodipropylamine, is used as a cross-linking agent to synthesize chitosan-based hydrogels. chemicalbook.commade-in-china.com The amine groups of the polyamine react with functional groups on the chitosan backbone, such as aldehydes, to form a three-dimensional network through covalent bonds (e.g., imine bonds via Schiff base reaction). mdpi.com The use of a BOC-protected diamine in this context allows for a more controlled synthesis. By protecting one amine, the initial cross-linking reaction can be directed through the unprotected amine groups. Subsequently, the BOC group can be removed under specific conditions (e.g., acidic treatment) to expose the primary amine. mdpi.com This newly available amine can then participate in secondary cross-linking reactions or be used to attach bioactive molecules, leading to hydrogels with enhanced mechanical properties and tailored functionalities for biomedical use. mdpi.commdpi.com
Table 1: Research Findings on Chitosan-Based Hydrogels
| Feature | Description | Reference |
| Challenge with Chitosan | Low solubility in water at neutral pH limits biomedical applications. | nih.govmdpi.com |
| Solution | Chemical modification and cross-linking to form hydrogels. | nih.govnih.gov |
| Role of Polyamines | Act as cross-linkers to form a stable 3D network. | chemicalbook.commade-in-china.com |
| Advantage of BOC-Protection | Allows for sequential reactions, enabling controlled synthesis and the introduction of additional functionalities after initial cross-linking. | mdpi.com |
The surface modification of nanoparticles is critical for their application in polymer composites, bioimaging, and drug delivery. Introducing terminal amine (-NH2) groups onto nanoparticle surfaces provides reactive sites for further chemical modification, such as grafting polymers or attaching targeting ligands. chemicalbook.comnih.gov
The process often involves coating nanoparticles (e.g., silica (B1680970) or metal oxides) with a layer that can be functionalized. nih.gov BOC-3,3'-iminodipropylamine serves as an excellent agent for this purpose. The unprotected secondary amine can react with the nanoparticle surface (or a pre-functionalized surface, for example, with epoxy groups), anchoring the molecule. This leaves the BOC-protected primary amine extending from the surface. After the anchoring step, the BOC group is cleaved, typically under mild acidic conditions, to reveal a terminal primary amine. rsc.org This method ensures a high density of accessible primary amine groups on the surface, ready for subsequent coupling reactions with polymers or other molecules, without the risk of unintended cross-linking during the initial functionalization step. chemicalbook.com
Water-dispersible polyurethanes (PUDs) are an environmentally friendlier alternative to solvent-based systems. Their stability in water is typically achieved by incorporating hydrophilic groups into the polymer backbone. Polyamines can act as internal dispersing agents after protonation or quaternization of their amine groups.
In this context, 3,3'-iminodipropylamine can be used as a chain extender in polyurethane synthesis. chemicalbook.commade-in-china.com The use of its BOC-protected form provides a strategic advantage. The molecule can be incorporated into the polyurethane backbone via its unprotected secondary amine, reacting with isocyanate groups during the prepolymer formation. The BOC-protected primary amine remains inert during this stage. After the polymer chain is formed, the BOC group is removed to expose the hydrophilic primary amine groups. These amines can then be neutralized with an acid to form ammonium (B1175870) salts, rendering the polyurethane chain self-dispersible in water without the need for external surfactants.
Non-Isocyanate Polyurethane (NIPU) Synthesis Pathways Incorporating Polyamine Moieties
Growing health and environmental concerns over the use of toxic isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). specificpolymers.comresearchgate.net A prominent NIPU synthesis route involves the polyaddition reaction between compounds with multiple cyclic carbonate groups and polyamines. specificpolymers.comaalto.fi This pathway is considered a greener alternative as it often utilizes CO2 as a feedstock for creating the cyclic carbonates and avoids hazardous monomers. specificpolymers.com
Polyamines, such as 3,3'-iminodipropylamine, are essential curing agents or chain extenders in this chemistry. The primary amine groups of the polyamine react with cyclic carbonate rings in a ring-opening reaction to form β-hydroxyurethane linkages, which characterize the NIPU structure. researchgate.netaalto.fi The reaction between a primary amine and a five-membered cyclic carbonate is often efficient and can proceed without a catalyst. aalto.fi
The use of this compound in NIPU synthesis allows for the creation of unique polymer architectures. For instance, the unprotected secondary amine could first be used in a separate reaction to create a prepolymer, followed by deprotection of the BOC group to expose the primary amine. This primary amine would then be available to react with cyclic carbonates to form the final cross-linked NIPU network. This sequential approach provides precise control over the final polymer structure and properties, such as cross-link density and thermal stability. aalto.fi
Table 2: Comparison of Polyurethane Synthesis Pathways
| Synthesis Pathway | Monomers | Key Linkage | Role of 3,3'-Iminodipropylamine |
| Conventional PU | Polyol, Diisocyanate | Urethane | Chain extender (reacts with isocyanate) |
| Non-Isocyanate PU (NIPU) | Poly(cyclic carbonate), Polyamine | β-Hydroxyurethane | Curing agent/Chain extender (reacts with cyclic carbonate) |
Application in Multi-Component Reactions (MCRs) for Polymer Design and Discovery
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains structural elements from all starting materials. rsc.org This approach offers high efficiency, atom economy, and operational simplicity, making it highly attractive for polymer chemistry (multicomponent polymerization, MCP) to rapidly generate libraries of functional polymers. rsc.orgresearchgate.net
Amines are frequent participants in well-known MCRs like the Ugi and Passerini reactions. researchgate.net A molecule like this compound, with its distinct and selectively protectable amine functionalities, is a highly valuable building block for MCR-based polymer design. The unprotected secondary amine could participate in an MCR to form the repeating unit of a polymer backbone. Following polymerization, the BOC-protected primary amine along the chain can be deprotected. These exposed primary amines then serve as reactive handles for post-polymerization modification, allowing for the attachment of various side chains or functional groups. This strategy enables the creation of complex, highly functional polymers with precisely controlled structures from simple starting materials in a highly efficient manner. researchgate.net
Coordination Chemistry and Supramolecular Assemblies
Ligand Properties of BOC-3,3'-Iminodipropylamine and its Derivatives
The utility of this compound in coordination chemistry stems from the reactivity of its amine groups. The Boc group is acid-labile and can be selectively removed to reveal a primary amine, enabling stepwise coordination or functionalization. orgsyn.org Alternatively, the unprotected secondary and primary amines can be used directly for coordination, with the bulky Boc group influencing the resulting structure. However, most applications utilize the fully deprotected 3,3'-iminodipropylamine (bapa) ligand.
The deprotected ligand, 3,3'-iminodipropylamine (bapa), is a classic tridentate N-donor ligand. It typically coordinates to a single metal center through its three nitrogen atoms, forming two stable six-membered chelate rings. This binding mode, often referred to as meridional (mer) or facial (fac), depends on the geometry and coordination preferences of the metal ion. This chelation is fundamental to the formation of stable metal complexes that can act as nodes in larger polymeric structures.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. unistra.fr The ligand 3,3'-iminodipropylamine (bapa) has been successfully employed in the synthesis of one- and two-dimensional coordination polymers. rsc.orgchemicalbook.com In these structures, the [Cu(bapa)]²⁺ complex acts as a building unit, which is then linked by other bridging ligands, such as cyanidometallates, to form extended networks. chemicalbook.comresearchgate.net The self-assembly process is guided by the coordination preferences of the metal ions and the geometry of the ligands, leading to diverse network topologies. unistra.fr While the direct use of this compound is less common for forming the final extended framework, its role as a precursor is vital for controlling the stoichiometry and connectivity during the synthesis of these materials.
Development of Photomagnetic Coordination Polymers
A significant area of research has been the incorporation of polyamine ligands like 3,3'-iminodipropylamine (bapa) into photomagnetic coordination polymers. chemicalbook.com These materials can alter their magnetic properties upon irradiation with light. rsc.orgrsc.org Research has focused extensively on systems combining copper(II) complexes of polyamines with octacyanidometallate anions like [Mo(CN)₈]⁴⁻. researchgate.net
In a notable example, the one-dimensional coordination polymer [Cu(bapa)]₂[Mo(CN)₈]·7H₂O was synthesized and found to exhibit an increase in magnetization after irradiation with light. rsc.org This photomagnetic effect is attributed to a photo-induced electron transfer from the Mo(IV) center to the Cu(II) center. A key feature of these polyamine-based Cu(II)-Mo(IV) coordination polymers is the high thermal stability of the photo-induced magnetic state, which can relax at temperatures above 250 K. rsc.org This robustness is thought to arise from the delocalization of electronic density across the cyanido-bridged polymeric system. rsc.org
| Compound Formula | Polyamine Ligand | Dimensionality | Key Photomagnetic Properties | Reference |
|---|---|---|---|---|
| [Cu(bapa)]₂[Mo(CN)₈]·7H₂O | bapa | 1-D | Increase of magnetization after irradiation; relaxation above 250 K. | rsc.org |
| [Cu(aepa)]₁₀[Mo(CN)₈]₅·30H₂O | aepa | 2-D | Light-induced increase in magnetization; relaxation upon heating to 300 K. | rsc.orgrsc.org |
| [Cu(bapen)][Mo(CN)₈]·H₂O | bapen | 2-D | Exhibits photomagnetic properties based on a metal-to-metal charge transfer mechanism. | rsc.org |
Self-Assembly of Supramolecular Structures Utilizing Polyamine Scaffolds
Polyamine scaffolds are foundational in supramolecular chemistry for constructing well-defined, non-covalently assembled architectures. nih.gov The process of self-assembly relies on molecular recognition between building blocks through interactions like hydrogen bonding, electrostatic forces, and van der Waals forces to form ordered structures. nih.govwikipedia.org Polyamines are particularly effective in this regard due to their hydrogen-bonding capabilities and their ability to be protonated, facilitating electrostatic interactions.
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org Polyamine structures, particularly when incorporated into macrocycles or dendritic architectures, can act as effective hosts. acs.orgroyalsocietypublishing.org The Boc-protecting group can play a role in modulating the host's properties; for instance, dendrimers with peripheral Boc-protected amine subunits have been studied for their host-guest capabilities. acs.org The internal cavities of these hosts can be designed to selectively bind specific guests based on size, shape, and chemical complementarity, a process known as molecular recognition. nih.gov The polyamine backbone provides a flexible and functionalizable scaffold to create hosts with tailored recognition sites. royalsocietypublishing.org
The synthesis of macrocyclic and cage compounds, which are large, cyclic, or three-dimensional molecules, can be challenging due to entropic factors that favor polymerization over cyclization. Template-directed synthesis overcomes this by using a metal ion or another molecule to pre-organize the reactants, facilitating the desired ring-closing reaction. researchgate.netacs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of BOC-3,3'-IMINODIPROPYLAMINE
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic properties and reactivity of molecules.
Electronic Structure Analysis via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
While direct DFT studies on this compound are scarce, analysis of its parent compound, 3,3'-iminodipropylamine, offers valuable insights. DFT simulations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) on 3,3'-iminodipropylamine have been used to model its nucleophilicity and steric effects. These studies reveal that the terminal primary amine (NH₂) groups exhibit a higher electron density compared to the central secondary amine (NH) group.
The introduction of the tert-butyloxycarbonyl (BOC) protecting group on one of the terminal amines of 3,3'-iminodipropylamine would significantly alter the electronic landscape of the molecule. The electron-withdrawing nature of the carbonyl group in the BOC moiety would decrease the electron density on the nitrogen atom to which it is attached, thereby reducing its nucleophilicity. This would, in turn, relatively increase the nucleophilicity of the remaining terminal primary amine and the central secondary amine.
Table 1: Predicted Mulliken Charges on Nitrogen Atoms
| Atom | 3,3'-Iminodipropylamine | This compound (Predicted) |
|---|---|---|
| Terminal NH₂ | -0.75 | Unprotected: Approx. -0.75 |
| Protected (N-BOC): Reduced negative charge | ||
| Central NH | -0.45 | Approx. -0.45 |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are also pivotal in mapping out reaction pathways and identifying transition states, which are crucial for understanding reaction kinetics. For instance, in reactions such as epoxide ring-opening, the nucleophilic amine attacks the electrophilic carbon of the epoxide.
For the parent 3,3'-iminodipropylamine, the terminal primary amines are the more likely sites of initial attack due to their higher nucleophilicity. DFT studies have calculated the activation energy for such reactions. With the introduction of the BOC group in this compound, the reactivity of the protected amine is significantly diminished. Consequently, reactions involving nucleophilic attack by the amine groups would preferentially occur at the unprotected terminal primary amine or the central secondary amine. Computational studies could precisely quantify the energy barriers for reactions at each of these sites, providing a basis for predicting regioselectivity.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propyl chains in this compound allows it to adopt numerous conformations. Conformational analysis, through the calculation of the potential energy surface (PES), can identify the most stable (lowest energy) conformations and the energy barriers between them. The presence of the bulky BOC group introduces significant steric hindrance, which will influence the preferred three-dimensional structure of the molecule. The interactions between the BOC group and the rest of the molecule, as well as intramolecular hydrogen bonding involving the amine groups, would be key determinants of the conformational landscape.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions and conformational flexibility in different environments.
Study of Dynamic Behavior and Molecular Interactions
MD simulations can model the movement of each atom in this compound, providing a detailed picture of its vibrational, rotational, and translational motions. These simulations can also reveal how the molecule interacts with other molecules, such as solvents or reactants. The automated topology builder (ATB) and repository provides molecular topologies for related molecules like bis(3-aminopropyl)amine, which can serve as a starting point for creating the necessary parameters for an MD simulation of this compound. Such simulations would be valuable in understanding how the molecule behaves in a condensed phase, for example, how it might orient itself at an interface or within a mixture.
Solvation Effects and Conformational Flexibility
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations are particularly well-suited to study these solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe the formation of hydrogen bonds between the amine groups and the solvent, as well as the hydrophobic interactions involving the BOC group and the alkyl chains. These simulations would also provide a dynamic view of the molecule's conformational flexibility in solution, showing how it transitions between different shapes in response to thermal fluctuations and interactions with the solvent.
Theoretical Spectroscopy for Prediction and Interpretation
Theoretical spectroscopy has emerged as a powerful tool in modern chemistry, providing detailed insights into molecular structure and dynamics that can be challenging to obtain through experimental means alone. By employing computational models, it is possible to predict and interpret various types of spectra, offering a valuable complement to laboratory measurements. This is particularly useful for confirming structural assignments, understanding conformational changes, and analyzing complex spectral data. In the context of this compound, theoretical methods can be applied to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its characterization.
Computational Prediction of NMR and IR Spectra
The prediction of NMR and IR spectra through computational methods has become a standard practice in chemical research. These predictions are not only crucial for the identification and structural elucidation of new compounds but also for understanding the electronic and vibrational properties of molecules.
Computational Prediction of NMR Spectra
The computational prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is a valuable tool for verifying molecular structures. nih.govmdpi.com This process typically involves a multi-step approach. First, the 3D conformation of the molecule is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govruc.dk For a flexible molecule like this compound, this step is critical as multiple conformations may exist, and their relative energies will influence the observed NMR spectrum.
Once the optimized geometry is obtained, the nuclear shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For complex molecules, a good correlation between the experimental and computed chemical shifts provides strong evidence for the correct structural assignment. mdpi.com DFT calculations have been shown to provide a high degree of accuracy for predicting chemical shifts. nih.gov
Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, which would be obtained from such DFT calculations. The labeling of the atoms is as follows:
BOC Group: C=O, C(CH₃)₃
Propyl Chains: -CH₂-CH₂-CH₂-NH-CH₂-CH₂-CH₂-NH-BOC (Positions numbered 1 to 3 from the secondary amine and 1' to 3' from the BOC-protected amine)
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O (BOC) | 156.1 | - |
| C(CH₃)₃ (BOC) | 79.2 | - |
| C(CH₃)₃ (BOC) | 28.5 | 1.45 (s, 9H) |
| C-1' | 40.2 | 3.10 (t, 2H) |
| C-2' | 29.8 | 1.70 (quint, 2H) |
| C-3' | 47.5 | 2.75 (t, 2H) |
| C-3 | 47.6 | 2.75 (t, 2H) |
| C-2 | 30.1 | 1.72 (quint, 2H) |
| C-1 | 40.5 | 2.68 (t, 2H) |
| NH (secondary) | - | 1.80 (s, 1H) |
Computational Prediction of IR Spectra
Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. aip.org These calculations can help in the assignment of absorption bands in an experimental IR spectrum. Similar to NMR prediction, the process begins with the optimization of the molecular geometry. Following this, the vibrational frequencies and their corresponding intensities are calculated. This is typically done within the harmonic approximation, which models the molecular vibrations as simple harmonic oscillators. libretexts.org
For this compound, key vibrational modes would include N-H stretching and bending, C-N stretching, and the characteristic vibrations of the BOC protecting group. orgchemboulder.com Secondary amines typically show a single N-H stretching band, while BOC-protected amines have their own characteristic absorptions. spectroscopyonline.com Aliphatic C-N stretching vibrations are generally observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com
The following table provides a hypothetical set of predicted IR frequencies for this compound, illustrating the expected output from a computational study.
Table 2: Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (secondary amine) | 3320 | Single, weak to medium band |
| N-H Stretch (carbamate) | 3400 | Sharp, medium band |
| C-H Stretch (aliphatic) | 2850-2960 | Strong, multiple bands |
| C=O Stretch (BOC) | 1695 | Strong, sharp band |
| N-H Bend (secondary amine) | 1580 | Medium band |
| C-N Stretch (aliphatic) | 1170 | Medium to weak band |
Development and Application of Multiscale Methods for Large Chemical Systems
For large and complex chemical systems, especially those with significant flexibility like long-chain molecules, traditional quantum mechanical calculations can become computationally prohibitive. Multiscale modeling methods address this challenge by combining different levels of theory to describe different parts of a system. utk.edu This approach allows for the accurate treatment of the most chemically important regions (e.g., a reactive center) with high-level quantum mechanics, while the remainder of the system is treated with more computationally efficient methods, such as molecular mechanics (MM). rsc.orgcolumbia.edu
For a molecule like this compound, which has a flexible aliphatic backbone, multiscale methods could be employed to study its conformational landscape and dynamics in different environments, such as in solution. rsc.orgacs.org A multiscale approach could, for instance, model the interactions of the amine and BOC functional groups with solvent molecules at a quantum mechanical level to accurately capture hydrogen bonding, while the flexible propyl chains are modeled using a classical force field. rsc.org
This hierarchical approach provides a balance between computational cost and accuracy, enabling the study of larger systems over longer timescales. utk.edu The development of these methods is ongoing, with a focus on improving the interface between the different levels of theory and expanding their applicability to a wider range of chemical problems, from drug design to materials science. columbia.edu
Crystallographic Investigations
Single Crystal X-ray Diffraction Studies of BOC-3,3'-IMINODIPROPYLAMINE and its Salts/Derivatives
Determination of Molecular Structure and Conformation in the Solid State
No published single crystal X-ray diffraction studies for this compound or its simple salts could be located. Consequently, experimentally determined data on its solid-state molecular structure and conformation are not available. Such data would typically include atomic coordinates, bond lengths, and torsion angles, which are fundamental to understanding the molecule's three-dimensional shape.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Without crystal structure data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing of this compound is not possible. The primary and secondary amine groups, along with the carbonyl group of the BOC moiety, would be expected to participate in a network of hydrogen bonds, but the specific motifs of these interactions remain unknown.
Co-crystallization and Ligand-Binding Studies
Co-crystallization involves crystallizing a small molecule with a larger macromolecule, such as a protein or nucleic acid, to understand their interactions at an atomic level.
Probing Active-Site Binding Properties and Structural Rearrangements in Biological Macromolecules
There is no available research detailing the co-crystallization of this compound with any biological macromolecules. Therefore, information regarding its binding properties within the active sites of enzymes or receptors, and any resulting structural changes to these macromolecules, has not been reported. Ligand-binding studies often provide crucial information for drug design and understanding biological processes. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has spurred research into more environmentally friendly and efficient synthetic routes for producing BOC-protected amines. semanticscholar.org Traditional methods often rely on organic solvents and catalysts that pose environmental risks. nih.gov Future methodologies are focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key research trends in the sustainable synthesis of BOC-protected amines include:
Solvent-Free Conditions: Performing reactions without a solvent, or "neat," is a primary goal of green chemistry. For the N-tert-butoxycarbonylation of amines, methods using catalysts like Amberlite-IR 120 or lithium hydroxide (B78521) monohydrate under solvent-free conditions have proven effective for various amines, offering high yields in short reaction times. derpharmachemica.comresearchgate.net This approach reduces solvent waste and simplifies product purification.
Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Protocols have been developed for both the protection and deprotection of N-Boc groups in water or water-acetone mixtures, often without the need for a catalyst. semanticscholar.orgnih.gov These methods are highly efficient and represent a significant improvement over conventional techniques that use hazardous solvents.
Recyclable Catalysts: The use of heterogeneous catalysts, such as Amberlite-IR 120 resin, offers the advantage of easy separation from the reaction mixture and the potential for reuse. derpharmachemica.com This not only makes the process more economical but also minimizes catalyst waste, contributing to a more sustainable synthetic pathway.
The application of these principles to the industrial-scale synthesis of BOC-3,3'-iminodipropylamine could lead to significant cost reduction and a smaller environmental footprint.
Table 1: Comparison of Sustainable Synthetic Approaches for N-Boc Protection
| Methodology | Key Advantages | Catalyst Example | Typical Reaction Time |
|---|---|---|---|
| Solvent-Free | Reduces solvent waste, simplifies purification. derpharmachemica.com | Amberlite-IR 120 derpharmachemica.com | 1-3 minutes derpharmachemica.com |
| Water-Mediated | Uses a non-toxic, non-flammable, and abundant solvent. researchgate.net | Catalyst-free semanticscholar.orgnih.gov | 8-12 minutes nih.gov |
| Recyclable Catalysis | Allows for catalyst reuse, reducing cost and waste. derpharmachemica.com | Amberlite-IR 120 derpharmachemica.com | 1-3 minutes derpharmachemica.com |
Integration of this compound in Advanced Materials Science
The unique structural features of this compound, a mono-protected symmetrical diamine, make it a valuable building block in materials science. The BOC group provides selective reactivity, allowing for controlled and stepwise polymerization or functionalization processes. nbinno.com
Future research in this area is expected to explore its use in:
Polymer Chemistry: BOC-protected diamines are crucial for synthesizing advanced polymers with tailored properties. nbinno.com this compound can be used to create polyamides, polyurethanes, and other polymers. The temporary protection of one amine group allows for precise control over the polymer chain's growth and architecture. After polymerization, the BOC group can be removed under mild acidic conditions to expose the primary amine, which can then be used for further modifications, such as cross-linking or grafting other molecules to alter the material's properties.
Dendrimer Synthesis: The trifunctional nature of this compound (one protected primary amine, one unprotected primary amine, and one secondary amine) makes it a candidate for the divergent synthesis of dendrimers and other hyperbranched polymers. These highly branched macromolecules have applications in drug delivery, catalysis, and sensor technology.
Surface Modification: The reactive amine groups of deprotected this compound can be used to functionalize surfaces. By grafting a layer of the compound onto a substrate, the surface properties (e.g., hydrophilicity, biocompatibility, or chemical reactivity) can be precisely controlled for applications in biomedical devices, chromatography, and sensor design.
The ability to control the placement and reactivity of amine groups is fundamental to creating sophisticated materials with advanced functionalities. nbinno.com
Development of Advanced Spectroscopic Characterization Techniques
As this compound is incorporated into more complex structures like polymers and oligomers, advanced spectroscopic techniques become essential for detailed characterization. While standard techniques like NMR and IR are used for routine confirmation, more sophisticated methods are needed to probe higher-order structures and dynamics. derpharmachemica.comresearchgate.net
Emerging research avenues in this field include:
Solid-State NMR (ssNMR): For insoluble polymers and materials derived from this compound, ssNMR is a powerful tool for determining structure, conformation, and dynamics in the solid state.
Advanced Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are crucial for characterizing the molecular weight distribution of polymers and identifying complex structures formed during synthesis.
Circular Dichroism (CD) Spectroscopy: When this compound is incorporated into chiral structures, such as peptide-based materials, CD spectroscopy can provide critical information about the secondary structure (e.g., helices, sheets) and conformational changes in solution. researchgate.net Studies on related BOC-protected hybrid peptides have demonstrated the utility of CD, in conjunction with NMR and IR, to confirm the presence of specific helical folds in solution. researchgate.net
These advanced analytical methods are indispensable for establishing clear structure-property relationships in new materials derived from this compound.
Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. eurekalert.org These computational tools can analyze vast datasets to predict reaction outcomes, optimize synthetic routes, and design novel compounds with desired properties. nih.gov
For this compound and its derivatives, AI and ML can be applied to:
Reaction Optimization: ML algorithms, such as random forest models, can predict the yield of a chemical reaction by analyzing variables like catalyst, solvent, temperature, and substrate. eurekalert.org This allows chemists to identify optimal reaction conditions more efficiently, saving time and resources compared to traditional trial-and-error approaches. eurekalert.org
Predictive Chemistry: By training on large databases of known compounds and their properties, ML models can predict the physicochemical and biological properties of new derivatives of this compound before they are synthesized. nih.govsemanticscholar.org This accelerates the discovery of new materials and functional molecules.
De Novo Drug and Material Design: AI can be used to design novel molecules from the ground up. By defining a set of desired properties, generative models can propose new chemical structures based on this compound that are likely to exhibit those properties, opening up new possibilities in drug discovery and materials science. nih.gov
The integration of AI and ML into the research and development workflow promises to significantly accelerate the pace of innovation in the applications of this compound.
Q & A
Q. How can interdisciplinary approaches enhance its application in agrochemical research?
- Methodological Answer :
- Collaborate with agricultural chemists to design derivatives with pesticidal activity (e.g., imidazoline analogs).
- Use molecular docking to predict interactions with pest-specific enzymes (e.g., acetylcholinesterase).
- Validate efficacy in greenhouse trials against target organisms (e.g., aphids), monitoring environmental persistence via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
